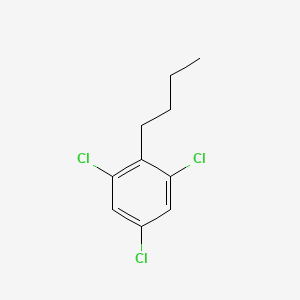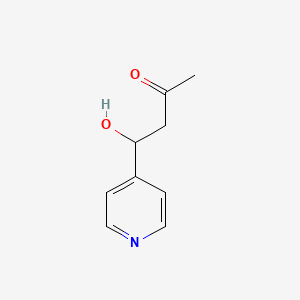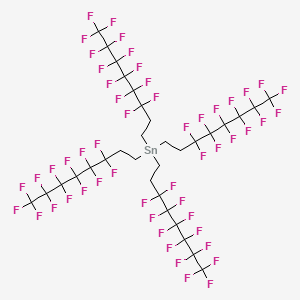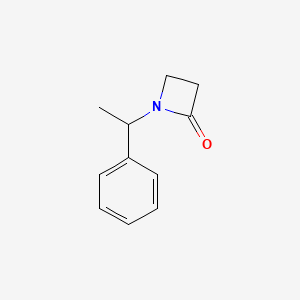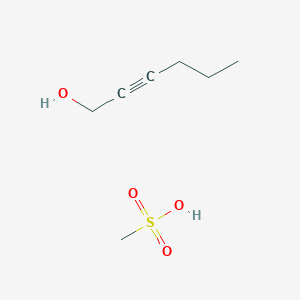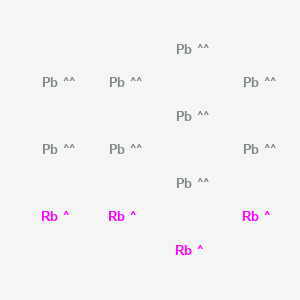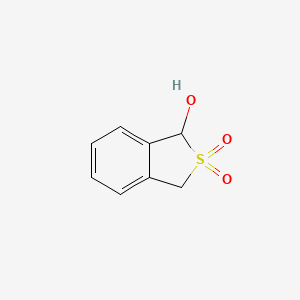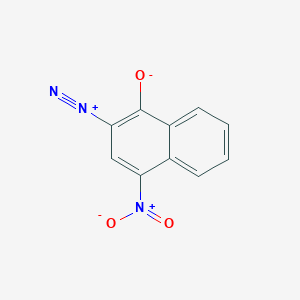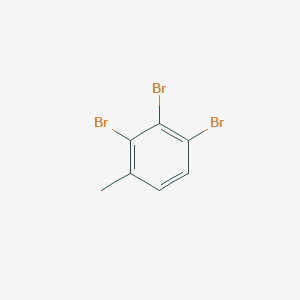
1,2,3-Tribromo-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tribromo-4-methylbenzene is an aromatic compound with the molecular formula C7H5Br3 It is a derivative of benzene, where three bromine atoms and one methyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-methylbenzene (toluene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Carbon tetrachloride or chloroform
Catalyst: Iron(III) bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield.
化学反応の分析
Types of Reactions: 1,2,3-Tribromo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of compounds like 1,2,3-trihydroxy-4-methylbenzene.
Oxidation: Formation of 1,2,3-tribromo-4-carboxybenzene.
Reduction: Formation of 4-methylbenzene.
科学的研究の応用
1,2,3-Tribromo-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, dyes, and other specialty chemicals.
作用機序
The mechanism by which 1,2,3-tribromo-4-methylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
- 1,2,4-Tribromo-5-methylbenzene
- 1,3,5-Tribromo-2-methylbenzene
- 1,2,3-Tribromo-5-methylbenzene
Comparison: 1,2,3-Tribromo-4-methylbenzene is unique due to the specific positions of the bromine atoms and the methyl group on the benzene ring. This arrangement influences its chemical reactivity and physical properties, such as melting point and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
93701-30-5 |
|---|---|
分子式 |
C7H5Br3 |
分子量 |
328.83 g/mol |
IUPAC名 |
1,2,3-tribromo-4-methylbenzene |
InChI |
InChI=1S/C7H5Br3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
InChIキー |
MKSTYJIDBFKGJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
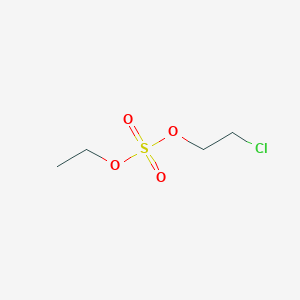
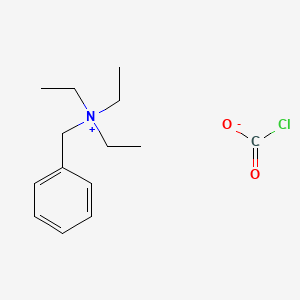
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
